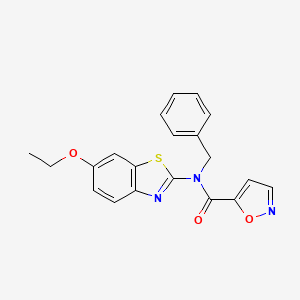

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-2-25-15-8-9-16-18(12-15)27-20(22-16)23(13-14-6-4-3-5-7-14)19(24)17-10-11-21-26-17/h3-12H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONKQZAPUXISOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

Ethoxylation: The benzothiazole derivative is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

Oxazole Ring Formation: The oxazole ring is formed by the reaction of the ethoxylated benzothiazole with an appropriate oxazole precursor, such as 2-bromo-1,3-oxazole, under palladium-catalyzed conditions.

Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the oxazole derivative with benzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethoxy groups, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Oxidized benzothiazole derivatives.

Reduction: Reduced benzothiazole derivatives.

Substitution: Substituted benzothiazole derivatives with various alkyl groups.

Scientific Research Applications

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and oxazole rings are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Benzothiazole Ring

N-Benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

- Key Difference : Methoxy (-OCH3) instead of ethoxy (-OC2H5) at position 6 of the benzothiazole.

- Implications :

5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14)

- Key Differences :

- Pyrimidine core (vs. oxazole) with bromo (-Br) and methylsulfanyl (-SMe) substituents.

- Lacks the benzyl group.

- Bromine and sulfur atoms may enhance halogen bonding or hydrophobic interactions .

Core Scaffold and Functional Group Modifications

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic Acid

- Key Differences :

- Thioether linkage (-S-) instead of carboxamide (-CONH-).

- Carboxylic acid (-COOH) terminal group.

- Implications :

Ethyl 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]propanoate

- Key Differences: Ester (-COOEt) group instead of carboxamide. Propanoate backbone.

- Lower hydrogen-bonding capacity compared to carboxamides .

Nitro-Substituted Benzothiazoles (e.g., Cpd E)

- Key Differences: Nitro (-NO2) group on the benzothiazole (vs. ethoxy). Carbamoyl and phenyl substituents.

- Implications :

Urea-Oxadiazole Hybrids (e.g., Z15)

- Key Differences :

- Urea (-NHCONH-) and oxadiazole cores (vs. oxazole-carboxamide).

- Fluorophenyl substituent.

- Fluorine atoms enhance metabolic stability and lipophilicity .

Biological Activity

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C24H19N3O2S

- Molecular Weight : 445.56 g/mol

This compound features a benzothiazole moiety, which is known for various biological activities, including anticancer effects.

Anticancer Properties

Research indicates that derivatives of benzothiazole, including N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, exhibit significant anticancer activity. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 0.65 | |

| A549 (lung cancer) | 1.5 | |

| HeLa (cervical cancer) | 2.41 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in a dose-dependent manner.

The mechanisms through which N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide exerts its biological effects include:

- Induction of Apoptosis : Flow cytometry assays have shown that this compound can induce apoptosis in cancer cells by activating intrinsic pathways.

- Cell Cycle Arrest : The compound appears to arrest the cell cycle at the G0-G1 phase, preventing further cell division and proliferation.

- Inhibition of Tumor Migration : In vitro studies indicate a reduction in tumor cell migration, which is crucial for metastasis.

Study 1: Cytotoxicity Assessment

A detailed study evaluated the cytotoxic effects of various benzothiazole derivatives against human cancer cell lines. The results indicated that N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide exhibited superior activity compared to standard chemotherapeutics like doxorubicin.

Study 2: In Vivo Evaluation

In vivo studies using animal models have shown promising results for this compound in reducing tumor size and improving survival rates when administered in appropriate dosages. Further investigations are necessary to establish optimal dosing regimens and potential side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide?

- Methodology : The synthesis typically involves multi-step reactions:

Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with ethoxy-substituted carbonyl precursors under acidic conditions to generate the 6-ethoxy-1,3-benzothiazol-2-amine intermediate .

Oxazole Carboxamide Coupling : The oxazole-5-carboxamide moiety is introduced via coupling reactions (e.g., using EDC/HOBt or DCC as activating agents) between the benzothiazole amine and the activated oxazole carbonyl derivative .

N-Benzylation : Benzyl groups are introduced via nucleophilic substitution or reductive amination, optimized under inert atmospheres (e.g., N₂) with catalysts like Pd/C .

- Key Characterization : Intermediate purity is monitored via TLC, and final products are validated by H/C NMR (e.g., benzothiazole C-S-C peaks at 165–170 ppm) and HRMS .

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps:

Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation, λ = 1.54178 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Hydrogen Bonding Analysis : Graph-set notation identifies intermolecular interactions (e.g., N–H⋯N bonds in dimeric structures) .

Software Tools : ORTEP-3 generates thermal ellipsoid plots, while Mercury visualizes packing diagrams .

- Example : A related benzothiazole-acetamide derivative crystallized in the triclinic space group, with C–H⋯O and S⋯S interactions stabilizing the lattice .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Methodology :

Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling reaction efficiency, while EtOH/H₂O mixtures improve cyclization .

Catalyst Selection : CuI or Pd(PPh₃)₄ accelerates cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .

Temperature Control : Microwave-assisted synthesis at 80–120°C reduces reaction time from hours to minutes .

- Data Contradiction : Yields vary significantly (22–54%) depending on benzothiazole precursor purity. Reproducibility requires rigorous HPLC purification (>95% purity) .

Q. How do computational models predict the biological activity of this compound?

- Methodology :

Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical features (e.g., hydrogen bond acceptors, aromatic rings) for target binding .

Molecular Docking : AutoDock Vina or Glide simulates interactions with receptors (e.g., 5HT₇R), prioritizing compounds with binding energies < −8 kcal/mol .

QSAR Analysis : Substituent effects (e.g., ethoxy vs. methoxy groups) are correlated with antimicrobial IC₅₀ values using MLR or PLS regression .

- Case Study : Analogous oxazole-carboxamides showed nanomolar affinity for 5HT₇R in docking studies, validated by in vitro assays .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodology :

Standardized Assays : Re-evaluate activity against reference strains (e.g., Staphylococcus aureus ATCC 25923) using CLSI guidelines to minimize variability .

Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .

Crystallographic Validation : Confirm stereochemical integrity, as racemization during synthesis can reduce potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.